2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine

Overview

Description

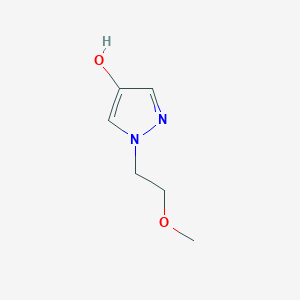

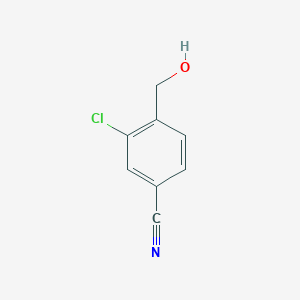

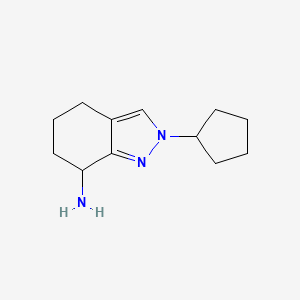

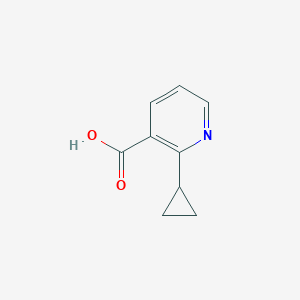

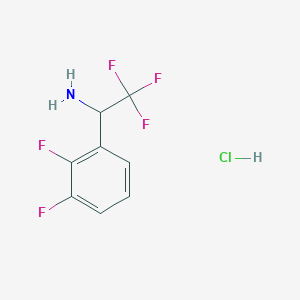

“2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a chemical compound with the molecular formula C12H19N3 . It is also known as CPI-7. This compound has shown potential in various fields of research.

Molecular Structure Analysis

The molecular structure of “2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine” consists of a cyclopentyl group attached to an indazole ring system . The indazole ring system is a bicyclic compound consisting of two nitrogen atoms and a benzene ring .Scientific Research Applications

Anti-Inflammatory Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Indazole derivatives have been found to possess high anti-inflammatory activity . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

- Methods of Application: The anti-inflammatory potential of these compounds was screened in vivo using Freund’s adjuvant-induced arthritis and carrageenan-induced edema experimental models .

- Results: The results showed that these compounds possessed high anti-inflammatory activity .

SARS-CoV-2 Main Protease (Mpro) Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed .

- Methods of Application: Virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations was used for selecting compounds for synthesis and evaluation .

- Results: After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found with the best result of 27.31 μM for racemic amide 9m .

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Indazole derivatives have been found to possess antimicrobial activity . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

- Methods of Application: The antimicrobial activity of these compounds is typically evaluated using in vitro assays, where the compounds are tested against a panel of bacterial and fungal strains .

- Results: The results of these studies have shown that indazole derivatives can effectively inhibit the growth of various microbial strains .

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Several N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

- Methods of Application: The antiproliferative activity of these compounds is typically evaluated using in vitro assays, where the compounds are tested against a panel of cancer cell lines .

- Results: The results of these studies have shown that indazole derivatives can effectively inhibit the proliferation of various cancer cell lines .

AntiHIV Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Indazole derivatives have shown potential as antiHIV agents . These compounds can inhibit the replication of the HIV virus, making them potential candidates for the development of new antiHIV drugs .

- Methods of Application: The antiHIV activity of these compounds is typically evaluated using in vitro assays, where the compounds are tested against a panel of HIV strains .

- Results: The results of these studies have shown that indazole derivatives can effectively inhibit the replication of various HIV strains .

Hypoglycemic Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Indazole derivatives have been found to possess hypoglycemic activity . These compounds can lower blood sugar levels, making them potential candidates for the treatment of diabetes .

- Methods of Application: The hypoglycemic activity of these compounds is typically evaluated using in vivo assays, where the compounds are tested in animal models of diabetes .

- Results: The results of these studies have shown that indazole derivatives can effectively lower blood sugar levels in these animal models .

properties

IUPAC Name |

2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-11-7-3-4-9-8-15(14-12(9)11)10-5-1-2-6-10/h8,10-11H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHBZNOWZZEHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C3CCCC(C3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)

![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)